2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one features a hybrid structure combining an indole core with a 2-fluorobenzylsulfanyl group at the 3-position and a piperidine-substituted ethanone moiety at the 1-position. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the piperidine ring could influence binding affinity through hydrogen bonding or steric interactions .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c23-19-10-4-2-8-17(19)16-27-21-14-25(20-11-5-3-9-18(20)21)15-22(26)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRKJJKXXQNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the condensation of 2-fluorobenzyl mercaptan with an indole derivative, followed by the introduction of the piperidine group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the indole core.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, while the fluorophenyl group may enhance binding affinity. The piperidine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Adamantyl Ethanone Derivatives
Compounds such as 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one () share the ethanone-sulfanyl/sulfinyl motif but replace the indole core with an adamantyl group. Adamantane confers rigidity and lipophilicity, often enhancing blood-brain barrier penetration.
Sulfonyl-Containing Indole Derivatives
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () and (E)-3-(2-Nitrophenyl)-1-{1-phenyl-sulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one () feature sulfonyl groups instead of sulfanyl. The nitro substituents in these analogs may enhance antibacterial activity but introduce toxicity risks .
Fluorophenyl-Substituted Analogues
The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one () shares the fluorophenyl group but lacks the sulfanyl and piperidine moieties. The α,β-unsaturated ketone (propenone) in this compound could confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes), differing from the ethanone-piperidine linkage in the target compound, which is less electrophilic .
Piperidine-Containing Derivatives
1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone () includes a sulfonylethanone group linked to dihydroindole and ethylindole. While the sulfonyl group distinguishes it from the target’s sulfanyl substituent, the ethylindole moiety introduces steric bulk that may hinder binding to compact active sites compared to the target’s smaller 2-fluorobenzyl group .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
